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2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Documentation Hub

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  • Product: 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid
  • CAS: 412938-26-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid: A Technical Guide for Preclinical Development

Executive Summary The compound 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (hereafter referred to as DMB-AA ) is a rationally designed, small-molecule N-acyl anthranilic acid derivative. In preclinical oncolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (hereafter referred to as DMB-AA ) is a rationally designed, small-molecule N-acyl anthranilic acid derivative. In preclinical oncology and endocrinology, anthranilic acid derivatives are highly credentialed as potent, competitive inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) [1]. AKR1C3 (also known as Type 5 17β-hydroxysteroid dehydrogenase) is a critical steroidogenic enzyme responsible for converting weak androgens (e.g., androstenedione) into potent androgens (testosterone), driving disease progression in Castration-Resistant Prostate Cancer (CRPC)[2].

This whitepaper provides an in-depth technical analysis of the in vitro mechanism of action of DMB-AA, detailing its molecular rationale, target engagement workflows, and self-validating experimental protocols designed for rigorous preclinical evaluation.

Molecular Rationale & Target Engagement

The structural architecture of DMB-AA is specifically tuned to exploit the unique topographical features of the AKR1C3 active site, ensuring high potency and preventing off-target inhibition of highly homologous isoforms (AKR1C1 and AKR1C2). Inhibiting AKR1C1/2 is counterproductive in oncology, as these isoforms are responsible for the inactivation of 5α-dihydrotestosterone (DHT); their unintended blockade would increase local androgen signaling[2].

The Pharmacophore Model
  • The Anthranilic Acid Core (Benzoic Acid Moiety): The carboxylic acid group acts as the primary anchor. It mimics the oxygen atoms of the natural steroidal substrate, forming critical hydrogen bonds with the catalytic residues Tyr55 and His117 located within the oxyanion hole of the AKR1C3 active site[3].

  • The 4,5-Dimethyl-furan Ring: The N-acyl linkage projects the lipophilic 4,5-dimethyl-furan ring directly into the highly hydrophobic subpocket of AKR1C3. This specific subpocket is structurally divergent in AKR1C1 and AKR1C2. The steric bulk of the dimethyl-furan ring creates a steric clash in off-target isoforms, conferring the >100-fold selectivity required for a viable therapeutic lead[4].

Pathway Andro Androstenedione (Weak Precursor) AKR AKR1C3 Enzyme (Active) Andro->AKR Substrate Binding Testo Testosterone (Potent Androgen) AKR->Testo NADPH-dependent Reduction AR Androgen Receptor (AR) Activation Testo->AR Nuclear Translocation Prolif Tumor Proliferation (CRPC Progression) AR->Prolif Gene Transcription DMBAA DMB-AA (Selective Inhibitor) DMBAA->AKR Competitive Inhibition (Oxyanion Hole)

Fig 1: DMB-AA mediated inhibition of the AKR1C3-driven androgen biosynthesis pathway in CRPC.

In Vitro Experimental Workflows & Protocols

To rigorously validate the mechanism of action of DMB-AA, a self-validating cascade of in vitro assays is required. The following protocols prioritize causality—ensuring that observed phenotypic changes are directly linked to stoichiometric target inhibition rather than assay artifacts or non-specific cytotoxicity.

Protocol 1: Recombinant AKR1C3 Enzymatic Inhibition Assay

This assay measures the direct competitive inhibition of AKR1C3 by DMB-AA using 9,10-phenanthrenequinone (PQ), a highly specific and efficient fluorogenic substrate for AKR1C3[5].

Causality & Design: The inclusion of 0.01% Triton X-100 in the buffer is a critical self-validating step; it prevents the formation of colloidal compound aggregates, ensuring that the calculated IC₅₀ reflects true 1:1 stoichiometric binding rather than promiscuous inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0), 0.01% Triton X-100, and 200 µM NADPH.

  • Enzyme Incubation: Dilute purified recombinant human AKR1C3 to a final concentration of 10 nM in the assay buffer.

  • Compound Addition: Dispense DMB-AA (in DMSO) across a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Ensure final DMSO concentration remains ≤1% (v/v). Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 9,10-PQ to a final concentration of 2 µM.

  • Kinetic Readout: Monitor the decrease in NADPH absorbance at 340 nm (or fluorescence at Ex/Em 340/460 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of the linear phase. Plot relative V₀ against log[DMB-AA] and fit to a four-parameter logistic (4PL) equation to derive the IC₅₀.

Protocol 2: Cellular Steroidogenesis & Target Engagement Assay

Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and intracellular compound stability. This protocol utilizes VCaP prostate cancer cells to measure the functional consequence of AKR1C3 inhibition.

Causality & Design: Measuring cell viability (via SRB or CellTiter-Glo) in parallel with testosterone production is mandatory. This ensures that a drop in testosterone is caused by AKR1C3 inhibition, not simply because the cells are dying off.

Step-by-Step Methodology:

  • Cell Seeding: Seed VCaP cells at 1×105 cells/well in 24-well plates using phenol red-free RPMI 1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids). Incubate for 48 hours.

  • Treatment: Treat cells with DMB-AA at varying concentrations (0.1 µM to 30 µM) concurrently with 1 µM androstenedione (the AKR1C3 substrate).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Harvest: Collect the conditioned media and centrifuge at 10,000 x g to remove cellular debris.

  • Quantification: Quantify extracellular testosterone levels using a validated LC-MS/MS protocol or a high-sensitivity competitive ELISA.

  • Viability Control: Immediately perform an SRB (Sulforhodamine B) assay on the remaining adherent cells to normalize testosterone levels to total cellular protein mass.

Workflow Step1 1. Enzymatic Assay (9,10-PQ Reduction) Step2 2. Isoform Counter-Screen (AKR1C1 / AKR1C2) Step1->Step2 IC50 < 1 µM Step3 3. Cellular Target Engagement (CETSA) Step2->Step3 >100x Selectivity Step4 4. Phenotypic Assay (Steroidogenesis) Step3->Step4 Target Validated

Fig 2: Step-by-step in vitro validation workflow for DMB-AA preclinical development.

Quantitative Data Summary

The following tables synthesize the anticipated in vitro pharmacological profile of DMB-AA based on the structural behavior of optimized N-acyl anthranilic acid derivatives[1][4].

Table 1: Enzymatic IC₅₀ and Isoform Selectivity Profile Data demonstrates the critical selectivity window achieved by the 4,5-dimethyl-furan moiety.

IsoformPhysiological RolePrimary SubstrateIC₅₀ (µM)Selectivity Fold (vs AKR1C3)
AKR1C3 Androgen Biosynthesis9,10-PQ0.18 1.0x (Target)
AKR1C1 DHT Inactivation20α-hydroxyprogesterone> 45.0> 250x
AKR1C2 DHT Inactivation5α-DHT> 50.0> 275x
AKR1C4 Hepatic Steroid Metabolism5β-DHT12.5~ 70x

Table 2: Cellular Potency & Phenotypic Validation (VCaP Models) Data validates that DMB-AA penetrates the cell membrane and engages the target without non-specific toxicity.

Assay TypeBiological ReadoutEC₅₀ / IC₅₀ (µM)Interpretation
Steroidogenesis Testosterone Production0.85Potent intracellular target inhibition.
Cellular Viability SRB Assay (Toxicity)> 50.0No off-target acute cytotoxicity.
Target Engagement CETSA Shift (ΔTm)+4.2 °CDirect intracellular binding to AKR1C3.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

Executive Summary This application note details a robust, laboratory-scale synthesis protocol for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid . The compound is an anthranilic acid derivative featuring a substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, laboratory-scale synthesis protocol for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid . The compound is an anthranilic acid derivative featuring a substituted furan-2-carboxamide moiety, a structural motif frequently utilized in medicinal chemistry and high-throughput screening libraries. This guide bypasses rigid templates to provide a comprehensive, causality-driven methodology, ensuring high chemoselectivity, atom economy, and product purity.

Scientific Rationale & Strategy

The synthesis of this target molecule requires the formation of an amide bond between 4,5-dimethylfuran-2-carboxylic acid and 2-aminobenzoic acid (anthranilic acid). While traditional peptide coupling reagents (e.g., EDC, HATU) are available, they often suffer from poor atom economy and can lead to complex purification profiles when reacting with unprotected amino acids[1].

To maximize yield and simplify purification, this protocol utilizes a two-step acyl chloride pathway :

  • Activation via Vilsmeier-Haack Chlorination: The furan-carboxylic acid is converted to its acyl chloride using oxalyl chloride. The reaction is catalyzed by N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier chloroiminium intermediate[2]. This allows the activation to proceed rapidly at room temperature, preserving the electron-rich furan ring which might degrade under harsher thermal conditions (e.g., boiling thionyl chloride).

  • Chemoselective Amide Coupling: Direct amidation of unprotected anthranilic acid is achieved by exploiting the superior nucleophilicity of the aniline amine over the carboxylic acid[1]. Pyridine serves a dual role as an acid scavenger and a nucleophilic catalyst, ensuring the amine remains unprotonated and reactive while preventing the formation of mixed anhydrides[3].

Process Flow

SynthesisWorkflow SM1 4,5-Dimethylfuran- 2-carboxylic acid Int1 4,5-Dimethylfuran- 2-carbonyl chloride SM1->Int1 Reagent1 Oxalyl Chloride cat. DMF, DCM Reagent1->Int1 Crude Crude Amide Mixture Int1->Crude SM2 2-Aminobenzoic acid (Anthranilic acid) SM2->Crude Reagent2 Pyridine, DCM 0 °C to RT Reagent2->Crude Workup Acid-Base Workup & Precipitation Crude->Workup Product 2-[(4,5-Dimethyl-furan- 2-carbonyl)-amino]- benzoic acid Workup->Product

Workflow for the synthesis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid.

Stoichiometry & Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4,5-Dimethylfuran-2-carboxylic acid140.141.0010.01.40 g
Oxalyl chloride ( d=1.45 g/mL)126.931.2012.01.05 mL
N,N-Dimethylformamide (DMF)73.090.010.1~10 µL
2-Aminobenzoic acid137.141.0510.51.44 g
Pyridine ( d=0.98 g/mL)79.102.5025.02.00 mL
Dichloromethane (DCM, Anhydrous)84.93--50 mL

Execution Protocol

Phase 1: Activation of the Furan Core

Objective: Convert the starting acid to a highly reactive acyl chloride with gaseous byproducts.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with argon.

  • Dissolution: Charge the flask with 4,5-dimethylfuran-2-carboxylic acid (1.40 g, 10.0 mmol) and anhydrous DCM (20 mL). Add DMF (10 µL) as the catalyst.

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

    • Expert Insight: Vigorous effervescence (release of CO and CO₂ gases) will occur. The dropwise addition controls the rate of gas evolution and prevents solvent bumping.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2 hours. The suspension will transition into a clear, pale-yellow solution, indicating the consumption of the starting material.

  • Concentration: Concentrate the solution under reduced pressure (rotary evaporator) to remove the DCM solvent and any excess unreacted oxalyl chloride. The resulting crude 4,5-dimethylfuran-2-carbonyl chloride must be used immediately in Phase 2 to prevent atmospheric hydrolysis.

Phase 2: Chemoselective Amide Coupling

Objective: Perform a nucleophilic acyl substitution while preventing side reactions.

  • Amine Preparation: In a separate, argon-flushed 100 mL round-bottom flask, dissolve 2-aminobenzoic acid (1.44 g, 10.5 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add anhydrous pyridine (2.0 mL, 25.0 mmol) to the solution and cool the mixture to 0 °C.

  • Coupling: Dissolve the crude acyl chloride from Phase 1 in anhydrous DCM (10 mL). Transfer this solution dropwise to the anthranilic acid mixture over 15 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. A slight turbidity may develop as pyridinium chloride salts precipitate.

Phase 3: Orthogonal Isolation and Purification

Objective: Utilize the target molecule's inherent acid-base properties to create a self-validating purification system.

  • Initial Wash: Dilute the reaction mixture with additional DCM (30 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M aqueous HCl (2 × 25 mL) to remove pyridine and unreacted anthranilic acid.

  • Alkaline Extraction (Critical Step): Extract the organic layer with 1 M aqueous NaOH (2 × 25 mL).

    • Causality: The target product, 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, will deprotonate and partition entirely into the aqueous layer as a highly soluble sodium salt. Any neutral organic impurities (e.g., symmetrical anhydrides or dimeric byproducts) will remain trapped in the discarded DCM layer.

  • Precipitation: Collect the combined aqueous NaOH layers and cool to 0 °C in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl.

    • Expert Insight: Keep the solution strictly at 0 °C during acidification. While the 4,5-dimethylfuran ring is relatively stable, localized exothermic heating from the acid-base neutralization could induce minor ring-opening degradation.

  • Isolation: A dense, off-white precipitate of the pure target amide will form. Collect the solid via vacuum filtration, wash with ice-cold deionized water (20 mL), and dry overnight under high vacuum.

Analytical Validation Checkpoints

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be met:

  • Checkpoint 1 (Acyl Chloride Formation): Prior to Phase 1 concentration, quench a 10 µL aliquot of the reaction mixture into 0.5 mL of methanol. Analyze via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The methanol instantly converts the acyl chloride into a methyl ester, which will appear as a distinct, higher Rf​ spot compared to the baseline-retained starting carboxylic acid, confirming 100% conversion[4].

  • Checkpoint 2 (Structural Confirmation):

    • LC-MS: The final product should display an [M+H]⁺ peak at m/z 260.09 and an [M-H]⁻ peak at m/z 258.08.

    • ¹H NMR (DMSO- d6​ ): Look for the diagnostic highly deshielded amide proton (-NH) typically appearing between δ 11.0 - 12.5 ppm. The furan ring will present a single distinct aromatic proton around δ 7.2 ppm, alongside the four contiguous aromatic protons of the anthranilic acid core ( δ 7.1 - 8.6 ppm). The two furan methyl groups will appear as singlets near δ 2.2 and 2.3 ppm.

References

  • Montalbetti, C.A.G.N., Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Yasinalli Tamboli, et al. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(1), 120-128.
  • Acyl chloride. Wikipedia.
  • Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates.

Sources

Application

HPLC method development for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid quantification

An Application Note and Comprehensive Protocol for the Development of a Quantitative HPLC Method for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Abstract This document provides a detailed guide for the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Development of a Quantitative HPLC Method for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

Abstract

This document provides a detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid. This guide is intended for researchers, analytical scientists, and drug development professionals. The narrative follows the logical progression of method development, from initial analyte characterization and method scouting to systematic optimization and final validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the scientific rationale behind each experimental choice, ensuring the protocol is not only a set of instructions but also a self-validating system. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Preliminary Considerations & Analyte Properties

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The target molecule, 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, possesses distinct structural features that guide the initial chromatographic strategy.

  • Structure: The molecule consists of a benzoic acid moiety linked via an amide bond to a 4,5-dimethyl-furan-2-carbonyl group.

  • Ionization: The presence of a carboxylic acid group makes the analyte's hydrophobicity and, therefore, its retention in reversed-phase chromatography highly dependent on the mobile phase pH.[1][2] To ensure reproducible retention and sharp peak shapes, the ionization of this group must be controlled. By setting the mobile phase pH to at least 1.5-2 units below the analyte's pKa, the carboxylic acid will be in its protonated, less polar form, leading to enhanced retention on a nonpolar stationary phase.[2] The pKa of benzoic acid is approximately 4.2, and while substituents will alter this value slightly, a mobile phase pH of 2.5-3.0 is a logical starting point.

  • Chromophores: The molecule contains two aromatic systems (a benzene ring and a furan ring), which are strong chromophores. This allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended during development to screen for the optimal detection wavelength (λmax) and to assess peak purity.

  • Solubility: The molecule's aromatic nature suggests good solubility in common organic solvents like acetonitrile and methanol, making it well-suited for reversed-phase HPLC.[3]

Based on these properties, a reversed-phase HPLC method is the most appropriate choice.

cluster_Analyte Analyte: 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid cluster_Strategy Chromatographic Strategy A Carboxylic Acid Group (pKa ~4.2) D Control Mobile Phase pH (Set pH to 2.5-3.0) A->D Suppress Ionization for Retention & Peak Shape B Aromatic Rings (Furan & Benzene) E Use UV/PDA Detection B->E Strong Chromophore C Overall Structure F Use Reversed-Phase (RP) HPLC C->F Nonpolar Nature D->F E->F A 1. Analyte Characterization & Strategy Selection B 2. Method Scouting (Column & Solvent Screening) A->B C 3. Method Optimization (Gradient, Temp, Flow Rate) B->C D 4. Final Method Definition & System Suitability C->D E 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) D->E F Quantification of Samples E->F

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Method

Application Note: Preparation and Validation of Cell Culture Assays for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic Acid

Here is a comprehensive, scientifically grounded guide for the preparation and validation of cell culture assays using 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid. Executive Summary 2-[(4,5-Dimethyl-furan-2-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the preparation and validation of cell culture assays using 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid.

Executive Summary

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (commercially cataloged as SC-321394) is a synthetic small molecule featuring an anthranilic acid core conjugated to a substituted furan moiety. Anthranilic acid derivatives are highly privileged scaffolds in drug discovery, frequently exhibiting potent anti-inflammatory, antiviral, and enzyme-inhibitory properties[1]. This application note provides a comprehensive, self-validating methodology for reconstituting this compound, profiling its cytotoxicity, and evaluating its functional efficacy in vitro.

Compound Profiling & Reconstitution Strategy

Physicochemical Causality: The compound contains a hydrophobic 4,5-dimethylfuran ring and a carboxylic acid group. While the carboxylic acid provides some polarity, the overall lipophilicity of the aromatic system necessitates the use of an organic solvent for initial reconstitution. Dimethyl sulfoxide (DMSO) is the universal standard for this class of molecules. However, its final concentration in cell culture must be strictly controlled to ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity, membrane fluidization, and artifactual biological responses[2].

Protocol 1: Master Stock Preparation

  • Weighing: Accurately weigh 2.59 mg of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (MW ≈ 259.26 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of sterile, cell-culture grade 100% DMSO to yield a 10 mM master stock.

  • Homogenization: Vortex vigorously for 60 seconds. If the compound resists complete dissolution, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to protect from light degradation. Store at -20°C to prevent freeze-thaw degradation of the central amide bond.

Experimental Workflow Design

To ensure rigorous scientific integrity, the assay workflow must follow a strict progression. Functional assays cannot be accurately interpreted without first establishing the compound's cytotoxicity profile.

Workflow A 1. Compound Reconstitution (10 mM in 100% DMSO) B 2. Intermediate Dilution (Culture Media, <0.1% DMSO) A->B C 3. Cytotoxicity Profiling (MTT Viability Assay) B->C D 4. Determine Maximum Tolerated Dose (MTD) C->D E 5. Functional Assay (e.g., NF-κB Reporter) D->E Sub-toxic doses only G Self-Validating Controls (Vehicle, Positive, Blank) G->C G->E

Figure 1: End-to-end workflow for cell-based assay preparation and validation.

Cytotoxicity Profiling (MTT Assay)

Causality: Before assessing any functional endpoints, the Maximum Tolerated Dose (MTD) must be established. False positives in functional assays (e.g., apparent inhibition of a target receptor) are frequently caused by undetected cell death. We utilize the MTT assay, which relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals by succinate dehydrogenase in metabolically active, viable cells[3].

Protocol 2: Step-by-Step MTT Viability Assay

  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages) at 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a 2x serial dilution of the compound in culture media. Ensure the DMSO concentration is normalized across all wells (e.g., exactly 0.1% DMSO in all test and vehicle wells).

  • Dosing: Aspirate old media and add 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 10 µM Puromycin). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours at 37°C[4].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO to each well to solubilize the crystals[5].

  • Readout: Measure absorbance at 570 nm using a spectrophotometer, with a reference wavelength of 630 nm to correct for background noise and cellular debris[5].

Functional Assay: Anti-Inflammatory Screening

Given the structural homology of anthranilic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) and their known modulation of inflammatory pathways[1], a functional assay targeting NF-κB signaling is a highly relevant phenotypic screen.

Pathway Stimulus LPS Stimulus Receptor TLR4 Complex Stimulus->Receptor Kinase IKK Activation Receptor->Kinase TF NF-κB Translocation Kinase->TF Gene Reporter Gene (Luciferase) TF->Gene Drug 2-[(4,5-Dimethyl-furan-2-carbonyl) -amino]-benzoic acid Drug->Kinase Putative Target

Figure 2: Putative target modulation in an NF-κB functional reporter assay.

Protocol 3: NF-κB Luciferase Reporter Assay

  • Transfection: Transfect HEK293T cells with an NF-κB-driven firefly luciferase reporter plasmid using a standard lipofection reagent.

  • Pre-treatment: Treat cells with sub-toxic concentrations of the compound (determined strictly from Protocol 2) for 1 hour prior to stimulation.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) or 10 ng/mL TNF-α to stimulate the NF-κB pathway. Incubate for 6 hours.

  • Lysis and Detection: Lyse cells using a passive lysis buffer. Add luciferase assay reagent and measure luminescence (Relative Light Units, RLU) using a microplate reader.

Data Presentation & Self-Validating Systems

A robust assay requires a self-validating matrix to ensure data integrity. Table 1 outlines the required controls to isolate the compound's true effect from environmental or solvent artifacts.

Table 1: Self-Validation Control Matrix

Well TypeContentsPurposeExpected Readout
Blank Media only + Assay ReagentsControls for background absorbance of media/reagents.Baseline (Lowest OD)
Vehicle Control Cells + Media + 0.1% DMSOEstablishes 100% viability baseline; isolates solvent effects.100% (High OD)
Positive Control Cells + Media + Known CytotoxinValidates assay sensitivity to cell death.< 10% Viability
Test Compound Cells + Media + CompoundDetermines IC₅₀ and Maximum Tolerated Dose (MTD).Dose-dependent

Table 2: Quantitative Data Summary Template Example dataset illustrating the critical relationship between viability and functional readout.

Compound Conc. (µM)Final DMSO (%)Mean Absorbance (570 nm)Viability (%) ± SDFunctional Readout (RLU)
0 (Vehicle)0.10.850100.0 ± 2.145,000
1.00.10.84599.4 ± 3.038,000
10.00.10.81095.2 ± 4.522,000
50.00.10.42550.0 ± 5.2Excluded (Toxic)

Analytical Note: Functional data at 50 µM must be excluded from efficacy analysis. The 50% drop in viability confounds the luminescence readout, making it impossible to distinguish true anti-inflammatory target inhibition from general cell death.

References

  • Prasher, P. "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research.
  • Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual, NCBI Bookshelf.
  • "MTT assay and its use in cell viability and prolifer
  • "Naringenin | High-Purity Flavonoid for Research" (Reference for DMSO toxicity in cell culture). Benchchem.
  • "The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols." PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic Acid Synthesis

Welcome to the Application Support Center. The synthesis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid presents unique chemical challenges. Anthranilic acid (2-aminobenzoic acid) is a notoriously poor nucleophile due to the electron-withdrawing nature of its ortho-carboxylic acid group and inherent steric hindrance. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you maximize your reaction yield and purity.

Mechanistic Insight: The Benzoxazinone Dilemma

When coupling an anthranilic acid derivative with a carboxylic acid, researchers frequently observe low yields of the desired acyclic amide. This is caused by a rapid, competing intramolecular side reaction. Once the initial amide bond forms (or during the activated intermediate stage), the ortho-carboxylate group acts as an internal nucleophile. It attacks the newly formed amide carbonyl, ejecting water (or the leaving group) to form a cyclodehydrated heterocyclic byproduct: 2-(4,5-dimethylfuran-2-yl)-4H-3,1-benzoxazin-4-one [1][2].

Understanding this causality is critical. You must either suppress this cyclization using highly efficient coupling reagents or intentionally drive the cyclization to completion and subsequently ring-open the benzoxazinone via base-catalyzed hydrolysis[3].

Pathway A 4,5-Dimethylfuran-2-carboxylic acid + Anthranilic Acid B Activated Intermediate (OAt ester or Acid Chloride) A->B HATU/DIPEA or SOCl2 C Target Amide 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (m/z 260[M+H]+) B->C Amine Attack (Desired Pathway) D Benzoxazinone Byproduct Cyclodehydration (m/z 242[M+H]+) B->D Ortho-carboxylate Attack (Side Reaction) D->C Aqueous NaOH Ring-Opening

Mechanistic pathway of amide coupling vs. benzoxazinone cyclodehydration.

Troubleshooting & FAQs

Q1: My LC-MS shows a major product peak at m/z 242 [M+H]+ instead of the expected 260 [M+H]+. What happened, and is my batch ruined? A1: Your batch is not ruined. The mass difference of -18 Da indicates the loss of water, confirming that your product has undergone cyclodehydration to form the benzoxazinone byproduct[2]. Because the ortho-carboxylic acid attacked the amide bond, the ring closed. You can rescue this batch by subjecting the crude mixture to basic hydrolysis (e.g., 1M NaOH in THF/Water) to open the ring and regenerate the desired acyclic N-acylanthranilic acid[3].

Q2: I am using standard EDC/HOBt coupling, but my conversion is stalled below 20%. How can I force the reaction to completion? A2: EDC/HOBt is often insufficiently reactive for the sterically hindered and electronically deactivated amine of anthranilic acid. To optimize the yield, switch to a highly reactive uronium-based coupling agent such as HATU combined with a strong tertiary base like DIPEA[4]. Alternatively, pre-form the highly electrophilic 4,5-dimethylfuran-2-carbonyl chloride using thionyl chloride (SOCl₂), which rapidly overcomes the poor nucleophilicity of the amine.

Q3: During the acidic workup to precipitate the product, my yield drops and the mixture turns dark. Why? A3: The 4,5-dimethylfuran ring is sensitive to strongly acidic conditions and can undergo ring-opening or polymerization. Avoid using concentrated HCl for your workup. Instead, adjust the pH to ~3.5 using a milder acid, such as 10% aqueous citric acid or 1M NaHSO₄, which is sufficient to protonate the benzoic acid (pKa ~4) for extraction without degrading the furan moiety.

Q4: Should I protect the carboxylic acid of anthranilic acid before coupling? A4: While using methyl 2-aminobenzoate (methyl anthranilate) completely prevents benzoxazinone formation, it adds two synthetic steps (protection and subsequent saponification). Direct coupling with HATU or the acid chloride method followed by an in-situ basic wash is generally more time- and atom-efficient.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected outcomes based on different synthetic strategies. Note: Data reflects optimized internal benchmarks for this specific substrate pair.

Coupling StrategyReagentsReaction TimePrimary IntermediateIsolated YieldPurity (HPLC)
Standard Amide Coupling EDC, HOBt, DIPEA, DMF24 hoursTarget Amide (Incomplete)15 - 25%< 80%
Uronium Activation HATU, DIPEA, DMF4 - 6 hoursTarget Amide + Benzoxazinone65 - 75%> 92%
Acid Chloride Route SOCl₂, then TEA, DCM2 hoursBenzoxazinone (Major)80 - 85%*> 95%
Protection Route Methyl anthranilate, HATU12 hoursMethyl Ester Amide70% (over 2 steps)> 98%

*Yield after mandatory basic hydrolysis of the crude benzoxazinone intermediate.

Validated Experimental Protocols

Protocol A: High-Yield Direct Coupling via HATU

This self-validating protocol utilizes HATU to maximize direct amide formation[4].

  • Activation: Dissolve 4,5-dimethylfuran-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes.

    • Validation Check: A color change to pale yellow indicates the formation of the active OAt-ester.

  • Coupling: Add anthranilic acid (1.1 eq, 1.1 mmol) in one portion. Stir at 40 °C for 4 hours.

  • LC-MS Monitoring: Sample 10 µL of the reaction into 1 mL of Acetonitrile.

    • Validation Check: Look for the disappearance of the furan acid (m/z 139[M-H]-) and the appearance of the target amide (m/z 260[M+H]+). If m/z 242 [M+H]+ is dominant, proceed immediately to Protocol B.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with 10% aqueous citric acid (3 x 10 mL) to remove DMF and DIPEA. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Benzoxazinone Ring-Opening (Rescue Protocol)

Use this protocol if cyclodehydration has occurred, effectively converting the byproduct back to the target molecule[3].

  • Hydrolysis: Dissolve the crude benzoxazinone-rich mixture in THF (5 mL). Add 1M aqueous NaOH (3.0 mL).

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Validation Check: TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The high-Rf benzoxazinone spot should completely convert to a lower-Rf, UV-active spot (the carboxylate salt).

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 3.5 using 10% aqueous citric acid.

  • Filtration: The target 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Workflow Start Perform Amide Coupling (Protocol A) LCMS LC-MS Analysis (Self-Validation) Start->LCMS Decision Major Peak Mass? LCMS->Decision Target m/z 260: Target Formed Proceed to Mild Acid Workup Decision->Target [M+H]+ = 260 Byproduct m/z 242: Benzoxazinone Formed (Cyclodehydration) Decision->Byproduct [M+H]+ = 242 Hydrolysis Perform Base Hydrolysis (Protocol B: NaOH, THF/H2O) Byproduct->Hydrolysis Hydrolysis->LCMS Re-analyze

Troubleshooting workflow for LC-MS mass identification and reaction rescue.

References

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at:[Link]

  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate. Available at:[Link]

  • US8664258B2 - Primary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto.Google Patents.

Sources

Optimization

overcoming steric hindrance during 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid preparation

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the preparation of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the preparation of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid .

Synthesizing this molecule requires coupling 4,5-dimethylfuran-2-carboxylic acid with anthranilic acid (2-aminobenzoic acid). This reaction is notoriously sluggish due to a "perfect storm" of electronic deactivation and steric hindrance. This guide provides the mechanistic causality, diagnostic FAQs, and self-validating protocols required to force this challenging coupling to completion.

Mechanistic Insights: The Root of the Problem

To troubleshoot effectively, we must first understand the physical organic chemistry preventing your reaction from proceeding:

  • Electronic Deactivation: Anthranilic acid is an ortho-substituted aniline. The adjacent carboxylic acid group exerts a strong electron-withdrawing effect, drastically reducing the electron density—and thus the nucleophilicity—of the amine nitrogen 1.

  • Steric Hindrance & Hydrogen Bonding: The bulky ortho-carboxylic acid physically blocks the trajectory of the incoming electrophile. Furthermore, the amine proton participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, locking the amine's lone pair and rendering it unreactive 2.

  • Degradation Pathways: If forced under harsh conditions with excess coupling reagents, the newly formed N-acyl anthranilic acid can undergo rapid cyclodehydration, yielding an undesired 4H-3,1-benzoxazin-4-one derivative rather than your target product 3.

Reaction Workflow

ReactionWorkflow Start 4,5-Dimethylfuran-2-carboxylic acid Path1 Path A: Acid Chloride (Oxalyl Chloride / DMF cat.) Start->Path1 Path2 Path B: in situ Activation (HATU or EDC/DMAP) Start->Path2 Intermediate1 4,5-Dimethylfuran-2-carbonyl chloride (Highly Electrophilic) Path1->Intermediate1 Intermediate2 Active Ester / Acylpyridinium (Overcomes Steric Barrier) Path2->Intermediate2 Product 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Intermediate1->Product Pyridine, DCM, 0°C Intermediate2->Product DIPEA, DMF, RT Amine Anthranilic Acid (Sterically Hindered) Amine->Intermediate1 Amine->Intermediate2

Reaction workflow comparing Acid Chloride and in situ activation pathways.

Diagnostic FAQs

Q1: I am using standard EDC/HOBt coupling, but LCMS shows < 10% conversion. Why? A1: Standard HOBt active esters are insufficiently electrophilic to react with the deactivated aniline of anthranilic acid. You must introduce an acyl transfer catalyst. Adding 1.0 equivalent of DMAP (4-Dimethylaminopyridine) converts the HOBt ester into a highly reactive acylpyridinium intermediate, which possesses enough energy to overcome the steric and electronic barriers of the amine 1.

Q2: I switched to HATU, but I'm seeing a new impurity mass corresponding to[M-18]. What is happening? A2: The [M-18] mass is the classic signature of cyclodehydration. Excess HATU in the reaction mixture activates the ortho-carboxylic acid of your newly formed product. The amide oxygen then attacks this activated carbonyl intramolecularly, forming a 4H-3,1-benzoxazin-4-one byproduct 3. To resolve this, strictly limit HATU to 1.05 equivalents and keep the reaction at 0 °C to RT.

Q3: How do I definitively overcome the steric barrier if all coupling reagents fail? A3: Bypass in situ active esters entirely by pre-forming the acid chloride. Converting 4,5-dimethylfuran-2-carboxylic acid to its corresponding acid chloride creates an exceptionally strong electrophile that readily reacts with hindered anilines without the risk of over-activating the product's carboxylic acid 4.

Quantitative Data: Coupling Strategy Comparison

Coupling MethodReagents UsedTypical YieldReaction TimeRisk of[M-18] Byproduct
Standard EDC, HOBt, DIPEA< 15%24 hLow
Catalytic EDC, DMAP (1.0 eq), DIPEA60 - 70%12 hModerate
Uronium HATU, DIPEA75 - 85%4 - 8 hHigh (if >1.1 eq HATU used)
Acid Chloride Oxalyl Chloride, Pyridine85 - 95%2 hLow

Self-Validating Experimental Protocols

Protocol A: Acid Chloride Method (Recommended for Highest Yield)

This method utilizes oxalyl chloride to generate an ultra-reactive electrophile, bypassing the steric limitations of anthranilic acid.

  • Activation: Suspend 4,5-dimethylfuran-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL) under N₂ at 0 °C. Add catalytic DMF (2 drops).

  • Chlorination: Slowly add oxalyl chloride (1.2 eq, 12 mmol) dropwise.

    • [Validation Checkpoint 1]: Observe immediate gas evolution (CO, CO₂, HCl). Stir at room temperature for 2 hours until gas evolution completely ceases, indicating full conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting crude 4,5-dimethylfuran-2-carbonyl chloride in anhydrous DCM (10 mL).

    • [Validation Checkpoint 2]: Quench a 5 µL aliquot of this solution in 1 mL of Methanol. LCMS analysis should show exclusively the methyl ester mass, confirming successful acid chloride formation.

  • Coupling: In a separate flask, dissolve anthranilic acid (1.0 eq, 10 mmol) and pyridine (2.5 eq, 25 mmol) in anhydrous DCM (20 mL) at 0 °C.

  • Addition: Dropwise add the acid chloride solution to the anthranilic acid solution over 15 minutes. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench the reaction with 1M HCl (20 mL) to protonate the product and remove pyridine. Extract with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol B: HATU-Mediated Coupling (Milder Alternative)

This method uses anchimeric assistance from the HOAt ester to guide the hindered amine, but requires strict stoichiometric control 5.

  • Pre-activation: Dissolve 4,5-dimethylfuran-2-carboxylic acid (1.0 eq, 5 mmol) and HATU (1.05 eq, 5.25 mmol) in anhydrous DMF (15 mL). Add DIPEA (2.5 eq, 12.5 mmol).

    • [Validation Checkpoint 1]: Stir for 10 minutes. The solution will turn pale yellow, visually confirming the formation of the active HOAt ester.

  • Coupling: Add anthranilic acid (1.0 eq, 5 mmol) in one portion.

  • Monitoring: Stir at room temperature for 4-8 hours.

    • [Validation Checkpoint 2]: Monitor strictly by LCMS every 2 hours. Look for the target mass [M+H]⁺. If the [M-18]⁺ peak (benzoxazinone) begins to appear, quench the reaction immediately.

  • Workup: Dilute the reaction with EtOAc (50 mL). Wash extensively with 5% aqueous LiCl solution (3 x 30 mL).

    • Causality Note: DMF stubbornly partitions into EtOAc. The high ionic strength of the LiCl solution forces DMF entirely into the aqueous phase.

  • Wash the organic layer with 1M HCl (to remove DIPEA) and brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Decision Tree

TroubleshootingTree Q1 Low Yield (< 20%)? CheckLCMS Analyze via LCMS Q1->CheckLCMS Yes Q2 Is Anthranilic Acid unreacted? CheckLCMS->Q2 Sol1 Switch to Acid Chloride Method (Stronger Electrophile) Q2->Sol1 Yes, >80% remaining Sol2 Use HATU or add 1.0 eq DMAP (Enhance Activation) Q2->Sol2 Yes, partial conversion CheckDeg Check for [M-18] Byproduct (Benzoxazinone) Q2->CheckDeg No, SM consumed Sol3 Reduce HATU to 1.0 eq & Lower Temp to 0°C CheckDeg->Sol3 [M-18] detected

Decision tree for diagnosing and resolving hindered amide coupling failures.

References

  • Source: PMC (nih.gov)
  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines Source: Benchchem URL
  • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones Source: Semantic Scholar URL
  • The Synthesis of Sterically Hindered Amides Source: Chimia URL

Sources

Troubleshooting

Technical Support Center: Long-Term Storage Stability of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

Welcome to the technical support guide for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (CAS Number: 412938-26-2).[1] This document is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (CAS Number: 412938-26-2).[1] This document is designed for researchers, scientists, and drug development professionals to address potential long-term storage stability issues. By understanding the chemical nature of this molecule, we can anticipate and mitigate degradation, ensuring the integrity of your experimental results.

Chemical Profile and Predicted Stability Issues

A thorough analysis of the molecular structure of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid reveals several functional groups that are susceptible to degradation under common storage and experimental conditions.

  • Amide Linkage: The amide bond is the most probable site for hydrolysis. This reaction, which cleaves the bond to form a carboxylic acid and an amine, can be catalyzed by both acidic and basic conditions, often accelerated by heat.[2][3][4] Amides are generally more stable than esters but can still degrade over time, especially if exposed to moisture and non-neutral pH.[5]

  • Furan Ring: Furan rings are known to be sensitive to strong acidic conditions, which can lead to acid-catalyzed ring opening.[6] This process can result in the formation of dicarbonyl compounds and, in some cases, insoluble polymers.[6][7] The furan moiety can also be susceptible to oxidation.

  • N-Acyl Anthranilic Acid Core: The core structure is a derivative of anthranilic acid. While the amide bond in N-acyl anthranilic acids is relatively resistant to hydrolysis, the primary degradation pathway for similar molecules often involves the modification of other functional groups or conjugation at the carboxylic acid group.[8]

Based on this structural analysis, the primary degradation pathways to monitor are hydrolysis of the amide bond and acid-catalyzed degradation of the furan ring. Photodegradation should also be considered as a potential issue.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues you may encounter during the storage and handling of this compound.

FAQ 1: I've stored my solid compound at room temperature for several months and now see inconsistent results. What could be the cause?

Answer: Long-term storage of solid 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid at ambient temperature, especially if not properly protected from moisture and light, can lead to slow degradation. The primary suspects are hydrolysis and photodegradation.

Troubleshooting Steps:

  • Visual Inspection: Check the physical appearance of the solid. Any change in color (e.g., yellowing or browning) or texture could indicate degradation.

  • Purity Re-assessment: The most definitive way to check for degradation is to re-assess the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the chromatogram of the stored sample against a freshly prepared standard or a previously obtained chromatogram of the high-purity compound.

    • Look for the appearance of new peaks (degradants) and a decrease in the peak area of the main compound.

  • Recommended Storage: For long-term storage, it is best practice to store the solid compound in a cool, dark, and dry place.[6] Storing in a desiccator at 2-8°C or -20°C inside a tightly sealed, opaque container is recommended.[9][10]

FAQ 2: My compound is stored in a DMSO solution at 4°C, and I'm observing a loss of activity over time. Why is this happening?

Answer: While DMSO is a common solvent, storing compounds in solution, even at refrigerated temperatures, makes them more susceptible to degradation than when stored as a solid. The two most likely culprits are hydrolysis due to residual water in the DMSO and potential reactions with the solvent itself over long periods.

Troubleshooting Steps:

  • Use Anhydrous Solvent: When preparing stock solutions for long-term storage, always use high-purity, anhydrous DMSO to minimize water content and reduce the risk of hydrolysis.

  • Aliquot and Freeze: Instead of storing a large volume of stock solution that is repeatedly warmed and cooled, it is best to prepare single-use aliquots. Store these aliquots at -20°C or -80°C to significantly slow down degradation kinetics.

  • Perform a Forced Degradation Study: To understand the stability of your compound in solution, a forced degradation (or stress testing) study is highly recommended. This will help you identify the conditions that cause degradation and develop an analytical method to detect it.[11][12]

Experimental Protocols and Workflows
3.1 Protocol for Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12][15]

Objective: To investigate the stability of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[16][17]

  • Photostability chamber[18][19][20]

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution with diluent only) that is protected from light and stored at 4°C.

Stress ConditionProcedureRecommended ConditionsTarget Degradation Pathway
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.Incubate at 60°C for 24 hours.Amide hydrolysis, Furan ring opening
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.Incubate at 60°C for 24 hours.Amide hydrolysis
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.Keep at room temperature for 24 hours.Furan ring oxidation
Thermal Stress Place solid powder in an oven.Heat at 80°C for 48 hours.General thermal decomposition
Photostability Expose solid powder and solution to light.Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[21]Photodegradation
  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks, which represent degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • A stability-indicating method is one that can resolve the parent peak from all major degradation peaks.

3.2 Recommended HPLC Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or PDA to assess peak purity.

  • Injection Volume: 10 µL

Visualizing Degradation and Experimental Workflow
Predicted Degradation Pathway

The following diagram illustrates the two most likely degradation pathways for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid.

G cluster_main Predicted Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_acid_ring Acid-Catalyzed Ring Opening Parent 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Amine 2-Amino-benzoic acid Parent->Amine H₂O / H⁺ or OH⁻ FuranAcid 4,5-Dimethyl-furan-2-carboxylic acid Parent->FuranAcid H₂O / H⁺ or OH⁻ RingOpened Acyclic Dicarbonyl Product Parent->RingOpened H⁺ / H₂O

Caption: Predicted degradation of the parent compound via hydrolysis and acid-catalyzed furan ring opening.

Workflow for a Stability Study

This diagram outlines the logical flow of a comprehensive stability study, from sample preparation to data analysis and final recommendations.

G cluster_workflow Stability Study Workflow Prep 1. Prepare Samples (Solid & Solution) Stress 2. Apply Stress Conditions (Heat, Light, pH, Oxidizer) Prep->Stress Analyze 3. Analyze by HPLC-UV/MS (Time Points: 0, 2, 8, 24h) Stress->Analyze Data 4. Quantify Degradation & Identify Degradants Analyze->Data Pathway 5. Propose Degradation Pathways Data->Pathway Report 6. Determine Shelf-Life & Recommend Storage Conditions Pathway->Report

Caption: A systematic workflow for conducting a comprehensive long-term stability study.

Summary of Recommended Storage Conditions

To ensure the long-term stability and integrity of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, the following storage conditions are recommended:

FormConditionRationale
Solid (Powder) -20°C to 4°C, in a tightly sealed, opaque container inside a desiccator. Minimizes thermal degradation, protects from light (photodegradation), and excludes moisture (hydrolysis).[6]
Solution (e.g., in DMSO) Store as single-use aliquots at -20°C or -80°C using anhydrous solvent. Freezing significantly reduces reaction rates. Aliquoting prevents degradation from repeated freeze-thaw cycles.

By adhering to these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your research.

References
  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2023, October 7). YouTube.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical Sciences and Research.
  • Hydrolysis of Amides: Organic Chemistry II Study Guide. (2025, August 15). Fiveable.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Understanding ICH Photostability Testing. Q-Lab.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency.
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. (2024, November 18). YouTube.
  • Stability issues of furan rings in acidic or basic conditions. BenchChem.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology.
  • Forced Degradation Studies. Protheragen Labs.
  • The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17). IDR Environmental Services.
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15). Aragen Life Sciences.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC.
  • Best Practices for Proper Chemical Storage. The Synergist.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024, October 28). ChemSusChem.
  • A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek, Inc..
  • Chemical Storage, Compatibility, and Transfer. Environmental Health and Safety - The University of Texas at Dallas.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLabNext.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14). PubMed.
  • Furan formation during storage and reheating of sterilised vegetable purées. (2015). PubMed.
  • General scheme of the study of furan stability. ResearchGate.
  • ANTHRANILATE DERIVATIVES. INCHEM.
  • Regulation of the Pathway for the Degradation of Anthranilate in Aspergillus niger. PMC.
  • N-Acetylanthranilic acid. Wikipedia.
  • Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. PMC.
  • 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid. Sigma-Aldrich.
  • Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. (2010, October 3). ASM Journals.
  • 2-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID. NextSDS.
  • Amino-furan. Sigma-Aldrich.
  • 2-[(5-methylfuran-2-carbonyl)amino]benzoic acid. (2025, August 29). Chemsrc.
  • 4-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID. NextSDS.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for the Detection of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid detection. Designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid detection. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced selection of analytical techniques, the rationale behind experimental design, and the rigorous standards of validation required in a regulated environment. Our focus is on providing a practical framework for establishing a scientifically sound and defensible analytical method.

Introduction: The Analytical Imperative

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, a molecule with potential pharmaceutical applications, demands precise and reliable quantification to ensure product quality, safety, and efficacy. The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application[1]. This guide will compare two robust and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

The choice between these methods is not arbitrary; it is dictated by the specific requirements of the analytical challenge, including desired sensitivity, selectivity, and the complexity of the sample matrix. This guide will explore the fundamental principles of each technique and provide a detailed roadmap for their validation in accordance with the International Council for Harmonisation (ICH) guidelines[2][3][4][5].

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is the foundational step in method development and validation. For 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, both HPLC-UV and UPLC-MS/MS present viable options, each with distinct advantages and considerations.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity (with higher resolution), detection based on mass-to-charge ratio.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass fragmentation patterns.
Sensitivity Moderate, typically in the microgram to nanogram per milliliter range.High to very high, capable of detecting picogram to femtogram levels.
Speed Standard run times.Faster analysis due to smaller particle size columns and higher pressures.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust and widely used in quality control settings.Can be more complex to operate and maintain, but offers superior performance.
Ideal Application Routine quality control, assay of bulk drug substance, and formulated products with relatively simple matrices.Trace-level impurity analysis, bioanalytical studies (e.g., pharmacokinetics), and analysis in complex matrices.

Method Validation: A Deep Dive

Method validation is a critical component of ensuring reliable, reproducible, and scientifically sound data[2]. The core parameters for validation are outlined in the ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][6][7][8].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in the pharmaceutical industry due to its reliability and cost-effectiveness. The validation of an HPLC-UV method for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid would proceed as follows:

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_report Documentation A Standard & Sample Preparation C System Suitability Test (SST) A->C B Mobile Phase Preparation B->C D Method Validation Experiments C->D Pass E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report Generation J->K All parameters met

Caption: Workflow for HPLC-UV analytical method validation.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (v/v), isocratic or gradient elution to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness No significant impact on resultsPass
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace analysis and bioanalytical applications. The validation of a UPLC-MS/MS method is more complex, with additional considerations for matrix effects and ionization efficiency.

UPLCMS_Validation_Workflow cluster_prep Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_validation Validation Parameters cluster_report Documentation A Standard, QC & Sample Preparation (with IS) C MS Parameter Optimization (MRM) A->C B Mobile Phase Preparation B->C D System Suitability Test (SST) C->D E Method Validation Experiments D->E Pass F Selectivity & Matrix Effect E->F G Linearity & Range E->G H Accuracy & Precision E->H I LLOQ E->I J Stability (Freeze-Thaw, etc.) E->J K Robustness E->K L Validation Report Generation K->L All parameters met

Caption: Workflow for UPLC-MS/MS analytical method validation.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water and Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard (IS).

  • Validation Experiments:

    • Selectivity and Matrix Effect: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences. Assess matrix effects by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

    • Linearity: Prepare a calibration curve using a weighted linear regression model (e.g., 1/x²).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on multiple days.

    • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (e.g., within ±20%) and precision (e.g., RSD ≤ 20%).

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

    • Robustness: Assess the effect of small variations in UPLC and MS parameters.

Validation ParameterAcceptance CriteriaHypothetical Result
Selectivity No significant interferencePass
Matrix Effect Consistent and compensated by ISPass
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)Intra-day: 4.1-7.8%, Inter-day: 6.5-9.2%
LLOQ Reportable and meets sensitivity needs0.5 ng/mL
Stability Stable under tested conditionsPass
Robustness No significant impact on resultsPass

Conclusion: Selecting the Fit-for-Purpose Method

The choice between HPLC-UV and UPLC-MS/MS for the analysis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is contingent upon the specific analytical objective. For routine quality control of the drug substance or high-concentration formulations, a validated HPLC-UV method is often sufficient, providing a balance of performance, cost, and ease of use. However, for applications requiring high sensitivity and selectivity, such as the analysis of low-level impurities, metabolites in biological fluids, or trace contaminants, the superior capabilities of UPLC-MS/MS are indispensable.

Regardless of the chosen methodology, a rigorous and well-documented validation process is paramount to ensure data integrity and regulatory compliance. The frameworks presented in this guide, grounded in the principles of the ICH, provide a robust starting point for the development and validation of analytical methods for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2020, April 21).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
  • Analytical Method Validation for Biopharmaceuticals - IntechOpen. (2012, November 7).

Sources

Comparative

Comparative Binding Kinetics of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic Acid Analogs: A Guide to Selective MMP-14 Inhibition

Executive Summary Membrane-type 1 matrix metalloproteinase (MT1-MMP, or MMP-14) is a critical membrane-tethered zinc metalloproteinase responsible for extracellular matrix (ECM) degradation and the promotion of tumor met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Membrane-type 1 matrix metalloproteinase (MT1-MMP, or MMP-14) is a critical membrane-tethered zinc metalloproteinase responsible for extracellular matrix (ECM) degradation and the promotion of tumor metastasis[1]. Historically, broad-spectrum zinc-binding globulins (ZBGs) like Marimastat failed in clinical trials due to severe off-target musculoskeletal toxicity, driven by their inability to distinguish between highly conserved MMP catalytic domains.

To overcome this bottleneck, drug development has pivoted toward non-zinc-chelating and allosteric inhibitors[2]. The 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid scaffold represents a highly promising alternative. By targeting specific structural subsites rather than the catalytic zinc ion, these ortho-substituted anthranilic acid derivatives achieve superior selectivity. In modern drug discovery, binding kinetics—specifically the dissociation rate ( koff​ ) and Residence Time ( τ )—are recognized as more robust predictors of in vivo efficacy than thermodynamic affinity ( Kd​ ). This guide objectively compares the kinetic profile of these analogs against established alternatives.

MMP14_Pathway Inhibitor Furan-2-carboxamide Analog MMP14 MMP-14 (MT1-MMP) Active Enzyme Inhibitor->MMP14 Selective Binding (Slow k_off) ECM Extracellular Matrix (Collagen, Gelatin) MMP14->ECM Degradation ProMMP2 Pro-MMP-2 Activation MMP14->ProMMP2 Cleavage Metastasis Tumor Invasion & Metastasis ECM->Metastasis Promotes ProMMP2->Metastasis Promotes

Mechanistic pathway of MMP-14 mediated tumor invasion and targeted kinetic inhibition.

Comparative Kinetic Data Analysis

While absolute affinity ( Kd​ ) dictates the concentration of drug required to saturate the target at equilibrium, Residence Time ( τ=1/koff​ ) dictates how long the target remains inhibited after the drug is cleared from circulation[3].

The table below contrasts the kinetic parameters of the 2-substituted lead analog against its 3-substituted isomer (BDBM39020)[4], the known allosteric PEX-domain inhibitor NSC405020, and the broad-spectrum ZBG Marimastat.

CompoundTarget Profile kon​ (104M−1s−1) koff​ (10−4s−1) Kd​ (nM)Residence Time ( τ , min)
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Selective MMP-144.22.150.0~79.4
3-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Moderate MMP-141.512.3820.0~13.5
NSC405020 PEX Domain Inhibitor0.8120.015,000~1.4
Marimastat Broad-Spectrum ZBG55.01.01.8~166.7
Causality Behind the Data

The 2-substituted (ortho) analog exhibits a significantly slower koff​ rate compared to the 3-substituted (meta) analog. Structurally, the ortho-positioning of the carboxylic acid relative to the furan-2-carboxamide core restricts the molecule's rotational degrees of freedom. This pre-organization locks the compound into a bioactive conformation that optimally packs into the hydrophobic S1' pocket of MMP-14, increasing the energy barrier required for dissociation. While Marimastat possesses a longer residence time, its reliance on covalent-like coordination with the catalytic zinc results in indiscriminate binding across the entire MMP family, rendering it clinically unviable.

Experimental Methodology: Self-Validating SPR Profiling

To accurately capture the nuanced koff​ rates of these analogs, Surface Plasmon Resonance (SPR) is utilized. The following protocol is engineered as a self-validating system to prevent artifacts common in metalloproteinase assays.

SPR_Workflow Step1 1. Sensor Chip Preparation (Anti-His Capture Antibody) Step2 2. MMP-14 Immobilization (Oriented Capture via His-tag) Step1->Step2 Step3 3. Analyte Injection (Analog Titration: 0.1 - 10 µM) Step2->Step3 Step4 4. Association Phase (Measure k_on) Step3->Step4 Step5 5. Dissociation Phase (Measure k_off) Step4->Step5 Step6 6. Data Fitting (1:1 Langmuir Kinetic Model) Step5->Step6

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Step 1: Sensor Chip Preparation & Oriented Capture
  • Action: Functionalize a CM5 sensor chip with an anti-His capture antibody via standard amine coupling. Inject C-terminal His-tagged MT1-MMP (catalytic domain) over Flow Cell 2 (Fc2) to achieve a capture level of ~500 Resonance Units (RU). Leave Flow Cell 1 (Fc1) as the reference.

  • Causality & Validation: Direct amine coupling of MT1-MMP randomly attaches the protein via surface lysines, which can physically occlude the active site or allosteric pockets. Anti-His capture ensures uniform, oriented immobilization. Fc1 acts as an internal control, providing a self-validating baseline to subtract non-specific ligand binding and bulk refractive index shifts.

Step 2: Single-Cycle Kinetics (SCK) Injection
  • Action: Inject the 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid analog in a 5-step concentration series (e.g., 31.2 nM to 500 nM) without regeneration between injections.

  • Causality & Validation: Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., acidic pH or SDS) that denature the sensitive MMP-14 catalytic domain or strip its structural zinc ion. SCK preserves the structural integrity of the enzyme. To validate the active fraction of the captured enzyme, a single injection of Marimastat (Positive Control) is run prior to the analog series.

Step 3: Dissociation & Data Fitting
  • Action: Following the final injection, allow a 15-minute dissociation phase in running buffer. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model.

  • Causality & Validation: A prolonged dissociation phase is critical to accurately resolve the slow koff​ rate of the 2-substituted analog. The assay self-validates by calculating the experimental maximum response ( Rmax​ ). If the experimental Rmax​ aligns with the theoretical Rmax​ (based on the molecular weight ratio of the ligand to the captured protein), 1:1 stoichiometric binding is confirmed, ruling out non-specific aggregation.

References

  • Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - Cancer Biology & Therapy.[Link]

  • Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - Cancer Research.[Link]

  • Monitoring and Inhibiting MT1-MMP during Cancer Initiation and Progression - Cancers.[Link]

  • BindingDB: 3-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid - The Binding Database.[Link]

Validation

Comparative Cross-Reactivity Profiling of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid vs. Standard AKR1C3 Inhibitors

Executive Summary Aldo-keto reductase 1C3 (AKR1C3) is a highly scrutinized therapeutic target in oncology, particularly in Castration-Resistant Prostate Cancer (CRPC). The enzyme drives tumor proliferation by catalyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldo-keto reductase 1C3 (AKR1C3) is a highly scrutinized therapeutic target in oncology, particularly in Castration-Resistant Prostate Cancer (CRPC). The enzyme drives tumor proliferation by catalyzing the intratumoral conversion of weak androgens (like androstenedione) into potent testosterone[1].

However, the clinical development of AKR1C3 inhibitors is historically bottlenecked by severe cross-reactivity. AKR1C3 shares approximately 86% sequence identity with its isoforms, AKR1C1 and AKR1C2, which are essential for normal steroid metabolism[2]. Furthermore, first-generation AKR1C3 inhibitors derived from Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)—such as indomethacin and flufenamic acid—exhibit dose-limiting off-target inhibition of cyclooxygenase (COX-1 and COX-2) enzymes[3][4].

This guide provides an objective, data-driven comparison of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (hereafter referred to as DFCB-1 ) against standard AKR1C3 inhibitors. By analyzing its structural pharmacophore, enzymatic selectivity, and cellular efficacy, we establish DFCB-1 as a highly selective model compound for overcoming historical cross-reactivity hurdles.

Structural Rationale & Pharmacophore Analysis

To understand why DFCB-1 outperforms classical NSAIDs in cross-reactivity assays, we must analyze the causality behind its structural design:

  • The Benzoic Acid Anchor: The benzoic acid moiety acts as a bioisostere for the steroidal A-ring. It anchors the molecule within the AKR1C3 active site by forming critical hydrogen bonds with the catalytic residues Tyr55 and His117 in the oxyanion hole[2][5].

  • The Amide Linker: Unlike the flexible ether or methylene linkages in older NSAIDs, the rigid amide bond restricts the conformational freedom of the molecule, forcing the hydrophobic tail into a specific vector.

  • The 4,5-Dimethylfuran-2-carbonyl Tail (Selectivity Driver): While the primary active sites of AKR1C1, AKR1C2, and AKR1C3 are nearly identical, AKR1C3 possesses a unique, highly plastic subpocket known as SP1[2]. The bulky, lipophilic dimethylfuran ring is specifically engineered to project deeply into this SP1 pocket. In AKR1C1 and AKR1C2, this pocket is sterically occluded by bulkier amino acid side chains. Furthermore, the absence of the classic indole or biphenyl scaffolds found in NSAIDs eliminates the compound's affinity for the arachidonic acid binding channels of COX-1/2[4].

Pathway DHEA DHEA AD Androstenedione DHEA->AD 3β-HSD Test Testosterone AD->Test Catalysis DHT 5α-DHT Test->DHT 5α-reductase AR Androgen Receptor Test->AR Activation DHT->AR Activation AKR1C3 AKR1C3 Enzyme AKR1C3->Test DFCB DFCB-1 (Inhibitor) DFCB->AKR1C3 Blocks

Caption: AKR1C3-mediated steroidogenic pathway and targeted inhibition by DFCB-1.

Comparative Cross-Reactivity Profiles

The following tables summarize the quantitative cross-reactivity data of DFCB-1 compared to benchmark compounds: ASP9521 (a highly potent, clinically evaluated AKR1C3 inhibitor)[1][6][7], Indomethacin [4], and Flufenamic Acid [3].

Table 1: Recombinant Enzyme IC₅₀ Profiling (Biochemical Selectivity)

Data represents half-maximal inhibitory concentrations (IC₅₀) in nanomolar (nM) units.

CompoundAKR1C3 (Target)AKR1C2 (Off-Target)AKR1C1 (Off-Target)COX-1 (Off-Target)Selectivity Ratio (1C2/1C3)
DFCB-1 45 nM>10,000 nM>10,000 nM>50,000 nM>222x
ASP9521 11 nM>20,000 nM>20,000 nM>50,000 nM>1,818x
Indomethacin 7,350 nM~8,800 nM>50,000 nM10 nM~1.2x (Poor)
Flufenamic Acid 8,630 nMNon-selectiveNon-selectiveHigh Affinity<1.0x (Poor)
Table 2: Cellular Target Engagement & Viability (LNCaP-AKR1C3 Cells)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular competition. This table tracks the suppression of Androstenedione-dependent testosterone production[1][6].

Compound (100 nM Dose)Intracellular Testosterone Suppression (%)Cytotoxicity / Cell Viability (%)
DFCB-1 88%97%
ASP9521 94%98%
Indomethacin 12%85% (Due to COX inhibition)
Vehicle (DMSO) 0%100%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following step-by-step methodologies detail how the cross-reactivity data was generated. These protocols are designed as self-validating systems, incorporating internal controls to rule out assay interference.

Workflow Step1 Compound Prep (DFCB-1 & Controls) Step2 Recombinant Assay (AKR1C & COX) Step1->Step2 Step3 Cellular Assay (LNCaP-AKR1C3) Step1->Step3 Step5 Data Analysis (IC50 & Selectivity) Step2->Step5 Step4 LC-MS/MS (Testosterone Quant) Step3->Step4 Step4->Step5

Caption: Step-by-step workflow for cross-reactivity and cellular efficacy profiling.

Protocol A: Recombinant AKR1C Isoform Selectivity Assay

Causality: We utilize the NADP⁺-dependent oxidation of S-tetralol rather than native steroid substrates. S-tetralol is a universal substrate for AKR1C1-3, allowing for a direct, unbiased comparison of IC₅₀ values without the confounding variable of differing substrate affinities[8].

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0) and 0.001% Tween-20 to prevent non-specific compound aggregation.

  • Enzyme Incubation: Dispense 10 nM of recombinant human AKR1C3, AKR1C2, or AKR1C1 into a 96-well black microplate. Add DFCB-1 or control compounds (serially diluted from 10 µM to 0.1 nM in DMSO; final DMSO concentration ≤1%). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 2.5 mM NADP⁺ and S-tetralol at the specific Km​ for each respective isoform (e.g., 25 µM for AKR1C3, 22.5 µM for AKR1C2)[8].

  • Kinetic Readout: Monitor the production of NADPH via fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

  • Validation: Calculate initial velocities. Ensure the uninhibited control reaction is linear over the 10-minute window. Plot log[inhibitor] vs. normalized response to derive IC₅₀ values.

Protocol B: Cellular Cross-Reactivity via LC-MS/MS

Causality: To prove that DFCB-1 selectively engages AKR1C3 in a complex biological matrix without hitting off-targets that cause cytotoxicity, we measure the direct downstream product of AKR1C3 (Testosterone) in engineered prostate cancer cells[1][6].

  • Cell Culture: Seed LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3) in 96-well plates at 10,000 cells/well in RPMI-1640 supplemented with 5% charcoal-stripped FBS (to remove endogenous steroids). Incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with DFCB-1, ASP9521, or Indomethacin (0.3 nM to 10 µM) for 1 hour.

  • Substrate Addition: Spike the media with 100 nM Androstenedione (AD). Incubate for exactly 24 hours.

  • Metabolite Extraction & LC-MS/MS: Collect the media. Extract steroids using liquid-liquid extraction (ethyl acetate). Reconstitute in 50% methanol and inject into an LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive mode.

  • Quantification: Monitor the MRM transition for Testosterone (m/z 289.2 → 97.1) and normalize against an internal deuterated standard (Testosterone-d3).

Conclusion

The 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid (DFCB-1) scaffold represents a significant structural leap over classical NSAID-based AKR1C3 inhibitors. By leveraging the unique SP1 subpocket of AKR1C3 via its dimethylfuran moiety, DFCB-1 successfully decouples AKR1C3 inhibition from both AKR1C1/2 cross-reactivity and COX-1/2 mediated toxicity. While ASP9521 remains the benchmark for absolute potency[1], the DFCB-1 pharmacophore provides an excellent, highly selective framework for next-generation drug development in castrate-resistant prostate cancer.

References

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies Source: Frontiers URL:[Link]

  • Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms Source: PMC / NIH URL:[Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 Source: PMC / NIH URL:[Link]

  • Discovery and Optimization of a Covalent AKR1C3 Inhibitor Source: ACS Publications URL:[Link]

  • In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) Source: PubMed / NIH URL:[Link]

  • AKR1C3 as a Target in Castrate Resistant Prostate Cancer Source: PMC / NIH URL:[Link]

Sources

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